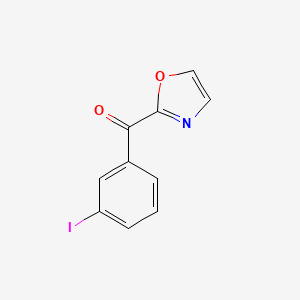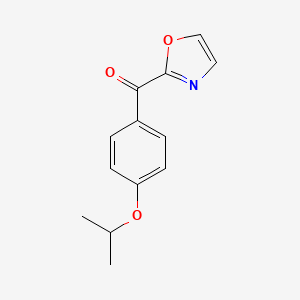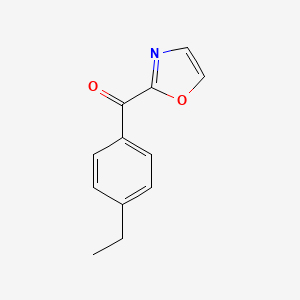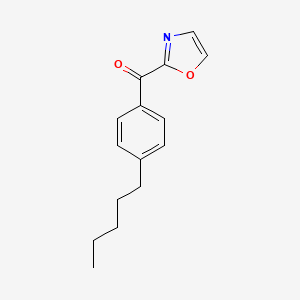
3-Cianofenil ciclopropil cetona
Descripción general
Descripción
3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .
Synthesis Analysis
The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis
The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis
3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.Aplicaciones Científicas De Investigación
Síntesis de Heterociclos de Ocho Miembros
3-Cianofenil ciclopropil cetona se puede utilizar en cicloadiciones (4 + 4) estereoselectivas catalizadas por oro, que es un método para sintetizar heterociclos de ocho miembros que contienen furano/pirrol quirales. Este proceso es significativo para crear estructuras moleculares complejas que son valiosas en la investigación y el desarrollo farmacéuticos .
Acoplamiento Cruzado Electrofílico
Este compuesto también puede participar en reacciones de acoplamiento cruzado electrofílico catalizadas por níquel con cloruros de alquilo primarios no activados para producir γ-alquil cetonas. Tales reacciones son cruciales para la construcción de enlaces carbono-carbono, que son fundamentales en la síntesis orgánica .
Reacciones de Cicloadición de Ciclopropanos
Las ciclopropil cetonas, incluida la this compound, se pueden aplicar en varias reacciones de cicloadición. Estas reacciones son útiles para generar nuevos ciclopropanos funcionalizados, que tienen aplicaciones que van desde la ciencia de los materiales hasta la síntesis de moléculas biológicamente activas .
Mecanismo De Acción
Target of Action
Cyclopropyl ketones, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of 3-Cyanophenyl cyclopropyl ketone involves a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the structure of cyclopropyl ketones, resulting in the formation of γ-cyanoketones .
Pharmacokinetics
Cyclopropanes, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve their pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-Cyanophenyl cyclopropyl ketone’s action involve the transformation of cyclopropyl ketones into γ-cyanoketones . This transformation is achieved through a triple catalytic process that involves the selective cleavage of carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Direcciones Futuras
The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.
Propiedades
IUPAC Name |
3-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHVVYSUPIKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642488 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-86-1 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














